3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound characterized by its intricate molecular structure. This compound integrates several functional groups, including a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core. The molecular formula is with a molecular weight of approximately 534.7 g/mol. Its diverse structural components suggest potential versatility in chemical behavior and biological activity, making it of interest in medicinal chemistry and drug development.
The synthesis of this compound typically involves multi-step reactions that can include various organic transformations. Key methods for synthesizing such compounds often encompass:
Technical details regarding specific reagents and conditions used in these synthetic pathways are vital for replicating the synthesis in laboratory settings. For example, reagents such as acetic anhydride or various amines may be employed to facilitate these transformations.
The molecular structure of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can be analyzed through various techniques:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 534.7 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(piperidin-1-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI | InChI=1S/C27H26N4O4S2/c1-14(19)17(15(21)25(30)31)12-16(22(30)32)11-18(20(26)29)13(28)24(33)23(11)7/h2,4,6,8,10,12,14,16H,3,5,9H2,1H3/b19-11+ |
This data highlights the complexity and potential reactivity of the compound due to its multiple functional groups.
The compound can undergo various chemical reactions including:
These reactions are significant as they can modify the compound to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by:
Research indicates that compounds with similar structural motifs exhibit significant biological activities including anti-inflammatory and anticancer effects due to their ability to modulate enzyme activities involved in these pathways.
The physical and chemical properties of this compound include:
These properties influence how the compound behaves in biological systems and its potential therapeutic efficacy.
The unique structure and biological activity of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one suggest several applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6